molecular formula C10H8ClF3O B15289217 2-(Trifluoromethyl)benzenepropanoyl Chloride

2-(Trifluoromethyl)benzenepropanoyl Chloride

Cat. No.: B15289217
M. Wt: 236.62 g/mol
InChI Key: SEBRUEXJXJWXFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trifluoromethyl)benzenepropanoyl Chloride is an organic compound with the molecular formula C10H8ClF3O. It is a derivative of benzene, where a trifluoromethyl group is attached to the benzene ring, and a propanoyl chloride group is attached to the benzene ring at the second position. This compound is of significant interest in organic synthesis due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(Trifluoromethyl)benzenepropanoyl Chloride typically involves the reaction of 2-(Trifluoromethyl)benzene with propanoyl chloride in the presence of a catalyst. One common method involves the use of anhydrous aluminum chloride (AlCl3) as a catalyst under anhydrous conditions. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)benzenepropanoyl Chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of corresponding acids, alcohols, or other functionalized compounds .

Scientific Research Applications

2-(Trifluoromethyl)benzenepropanoyl Chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Trifluoromethyl)benzenepropanoyl Chloride exerts its effects involves the formation of reactive intermediates during chemical reactions. The trifluoromethyl group is highly electron-withdrawing, which influences the reactivity of the compound. This group can stabilize negative charges on intermediates, making certain reactions more favorable. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trifluoromethyl)benzenepropanoyl Chloride is unique due to the presence of both the trifluoromethyl group and the propanoyl chloride group. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various chemical syntheses and applications .

Properties

Molecular Formula

C10H8ClF3O

Molecular Weight

236.62 g/mol

IUPAC Name

3-[2-(trifluoromethyl)phenyl]propanoyl chloride

InChI

InChI=1S/C10H8ClF3O/c11-9(15)6-5-7-3-1-2-4-8(7)10(12,13)14/h1-4H,5-6H2

InChI Key

SEBRUEXJXJWXFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)Cl)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.